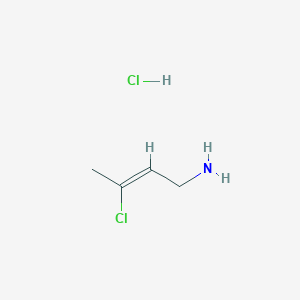

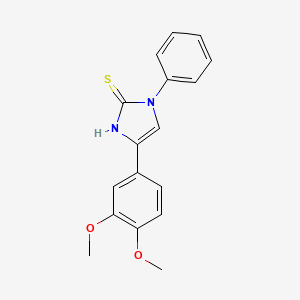

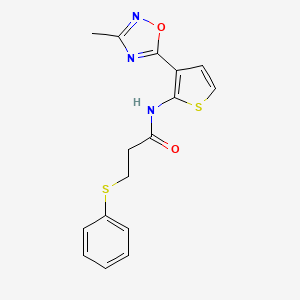

![molecular formula C23H21ClN2O2 B2479778 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole CAS No. 329234-99-3](/img/structure/B2479778.png)

6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole (6-Cl-DMP-MMPB) is an organic compound with a wide range of applications in scientific research. It is a benzimidazole derivative that is used in the synthesis of various organic compounds, as well as in the study of the physiological and biochemical effects of drugs. In addition, 6-Cl-DMP-MMPB has been used for the study of drug metabolism and pharmacokinetics.

Scientific Research Applications

Benzimidazole Derivatives in Scientific Research

Novel Synthesis and Impurities of Proton Pump Inhibitors The review focuses on novel methods for synthesizing omeprazole, a proton pump inhibitor, emphasizing the formation of pharmaceutical impurities during synthesis. These impurities can serve as standard impurities for further studies in various aspects of drug development and research (Saini et al., 2019).

Antitumor Activity of Imidazole Derivatives Imidazole derivatives, including benzimidazole, have shown a broad range of antitumor activities. This review highlights the potential of imidazole derivatives in cancer chemotherapy, focusing on compounds that have passed preclinical testing stages and exhibit various biological properties (Iradyan et al., 2009).

Benzimidazole Derivatives as Therapeutic Agents A comprehensive review explores the therapeutic potential of benzimidazole derivatives across a wide range of pharmacological activities. Benzimidazoles play a crucial role in drug discovery and development, with compounds exhibiting antimicrobial, antiviral, antiparasitic, and anticancer activities, among others (Babbar et al., 2020).

Mechanism of Action of Benzimidazole Fungicides Research on benzimidazole fungicides elucidates their mode of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This mechanism is critical for developing new antifungal agents and studying fungal cell biology and molecular genetics (Davidse, 1986).

Optoelectronic Applications of Quinazolines and Pyrimidines Investigations into the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials highlight their importance in electronic devices and luminescent elements. This research opens avenues for creating novel materials for organic light-emitting diodes and other optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name |

6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O2/c1-15-10-16(2)12-17(11-15)14-28-26-22-13-19(24)6-9-21(22)25-23(26)18-4-7-20(27-3)8-5-18/h4-13H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIZNSCZQDNNIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

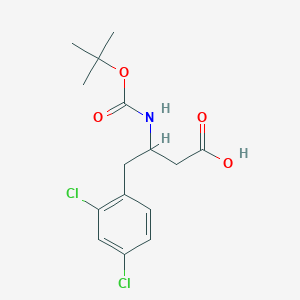

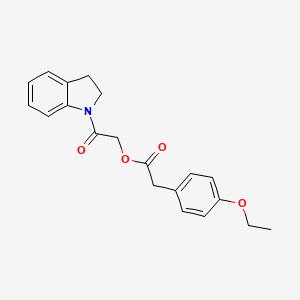

![6-Acetyl-2-(2-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479695.png)

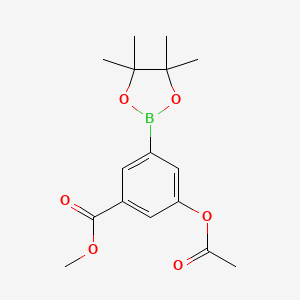

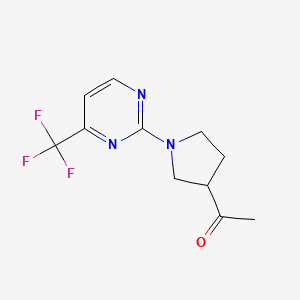

![6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2479700.png)

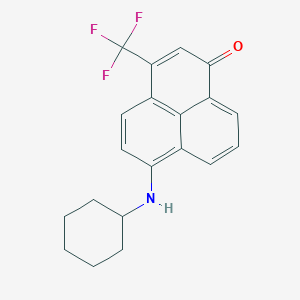

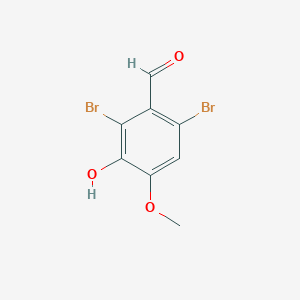

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2479707.png)

![N-(3-methylphenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2479708.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)